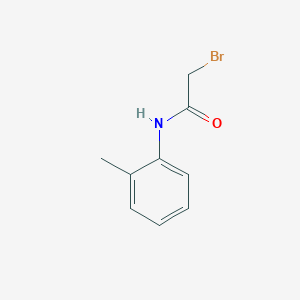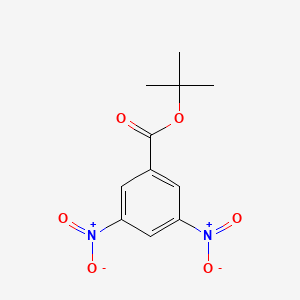
Tert-butyl 3,5-dinitrobenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl 3,5-dinitrobenzoate involves palladium-catalyzed Suzuki reactions, demonstrating high yields and specificity under optimized conditions. Qi Zhang et al. (2022) detailed a synthesis pathway involving palladium catalysis to achieve a yield of 96.7% under specific reaction conditions, highlighting the efficiency of this method in synthesizing tert-butyl derivatives (Qi Zhang et al., 2022).
Molecular Structure Analysis
The molecular structure of tert-butyl 3,5-dinitrobenzoate and related compounds has been elucidated through various spectroscopic and X-ray diffraction techniques, providing insights into the compound's conformation and stability. For instance, the crystal structure of related tert-butyl compounds has been determined, revealing details about intermolecular hydrogen bonds and the overall three-dimensional network structure, which plays a crucial role in the stability and reactivity of these compounds (叶姣 et al., 2015).
Chemical Reactions and Properties
Tert-butyl 3,5-dinitrobenzoate participates in various chemical reactions, serving as an intermediate in the synthesis of more complex molecules. Its reactivity has been exploited in the formation of coordination polymers, demonstrating the compound's versatility in forming diverse molecular architectures through solvent-dependent self-assembly processes (V. Pedireddi & S. Varughese, 2004).
Physical Properties Analysis
The physical properties of tert-butyl 3,5-dinitrobenzoate, such as solubility, melting point, and crystalline structure, are influenced by its molecular composition and the presence of functional groups. Studies focusing on similar compounds have revealed how modifications in the tert-butyl group and the introduction of nitro groups can significantly alter these properties, affecting the compound's behavior in chemical syntheses and applications (T. Vasconcelos et al., 2006).
Wissenschaftliche Forschungsanwendungen
Antifungal Studies
- Scientific Field : Medical Chemistry
- Application Summary : Tert-butyl 3,5-dinitrobenzoate has been used in the synthesis of antifungal compounds . These compounds have been tested against various strains of Candida spp., a common cause of fungal infections .
- Methods of Application : The inhibitory activity of these compounds was determined using microdilution methods to find the Minimum Inhibitory Concentration (MIC) and Minimum Fungicide Concentration (MFC) .
- Results : Ethyl 3,5-dinitrobenzoate, a derivative of Tert-butyl 3,5-dinitrobenzoate, showed potent antifungal activity against Candida albicans, Candida krusei, and Candida tropicalis .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Tert-butyl 3,5-dinitrobenzoate is used as an intermediate or reactant in organic synthesis . It can also play a role in drug synthesis, dye preparation, and other chemical fields .
- Methods of Application : The nitro functional group of Tert-butyl 3,5-dinitrobenzoate has certain reactivity in organic chemistry and can participate in various reactions, such as electrophilic substitution, aromatic amine reaction, etc .
- Results : The specific results or outcomes would depend on the particular reaction or synthesis process in which Tert-butyl 3,5-dinitrobenzoate is used .
Preparation of Polyimide Alignment Layers
- Scientific Field : Material Science
- Application Summary : Tert-butyl 3,5-dinitrobenzoate has been used in the synthesis of polyimide alignment layers for twisted-nematic thin film transistor driven liquid crystal display devices (TFT-LCDs) .
- Methods of Application : Polyimide precursors were prepared from a newly developed ester-linked aromatic diamine containing tert-butyl-substituted cyclohexyl in the side chain, 4’-tert-butyl-cyclohexyl-3,5-diaminobenzoate (DABC), and various dianhydrides .
- Results : The polyimide alignment layers obtained by the thermal imidization of the corresponding poly (amic acid)s (PAAs), followed by rubbing treatments showed good alignment ability to the liquid crystal (LC) molecules .
Antimicrobial Studies
- Scientific Field : Medical Chemistry
- Application Summary : Tert-butyl 3,5-dinitrobenzoate has been used in the synthesis of antimicrobial compounds . These compounds have been tested against various strains of bacteria and fungi .
- Methods of Application : The inhibitory activity of these compounds was determined using microdilution methods to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) .
- Results : Ethyl 3,5-dinitrobenzoate, a derivative of Tert-butyl 3,5-dinitrobenzoate, showed potent antimicrobial activity against various bacterial and fungal strains .
Dye Preparation
- Scientific Field : Dye Chemistry
- Application Summary : Tert-butyl 3,5-dinitrobenzoate can be used in the preparation of dyes . The nitro functional group of Tert-butyl 3,5-dinitrobenzoate has certain reactivity in organic chemistry and can participate in various reactions, such as electrophilic substitution, aromatic amine reaction, etc .
- Methods of Application : The specific methods of application would depend on the particular dye being synthesized .
- Results : The specific results or outcomes would depend on the particular dye being synthesized .
Drug Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Tert-butyl 3,5-dinitrobenzoate can play a role in drug synthesis . The nitro functional group of Tert-butyl 3,5-dinitrobenzoate has certain reactivity in organic chemistry and can participate in various reactions, such as electrophilic substitution, aromatic amine reaction, etc .
- Methods of Application : The specific methods of application would depend on the particular drug being synthesized .
- Results : The specific results or outcomes would depend on the particular drug being synthesized .
Safety And Hazards
Tert-butyl 3,5-dinitrobenzoate should be handled with care. Avoid dust formation, contact with skin and eyes, and inhalation. Use personal protective equipment and ensure adequate ventilation3. Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools4.
Zukünftige Richtungen
Tert-butyl 3,5-dinitrobenzoate, as an intermediate or reactant in organic synthesis, can play a role in drug synthesis, dye preparation, and other chemical fields1. Its nitro functional group has certain reactivity in organic chemistry, suggesting its potential for various reactions1. However, more research is needed to fully explore its potential applications.
Please note that this information is based on the available resources and might not be fully comprehensive.
Eigenschaften
IUPAC Name |
tert-butyl 3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-11(2,3)19-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETCTPYQTQUQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277720 | |
| Record name | tert-butyl 3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,5-dinitrobenzoate | |
CAS RN |
5342-97-2 | |
| Record name | 1,1-Dimethylethyl 3,5-dinitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5342-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 3686 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5342-97-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-butyl 3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)
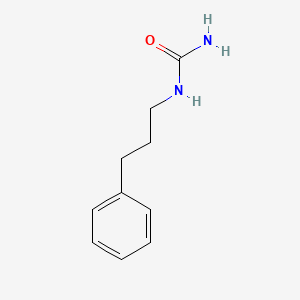
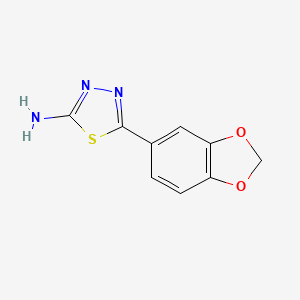
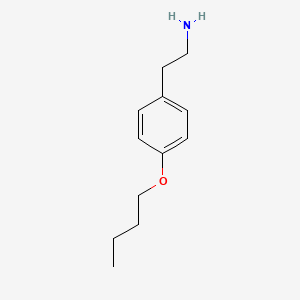
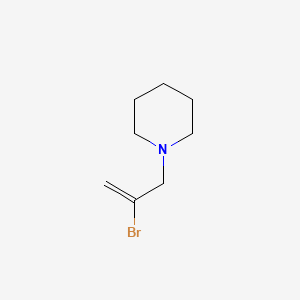
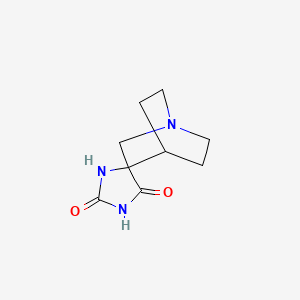
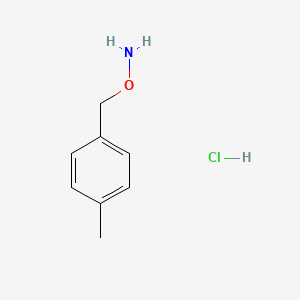
![8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266492.png)
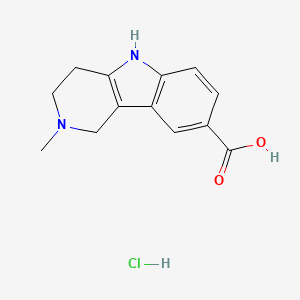
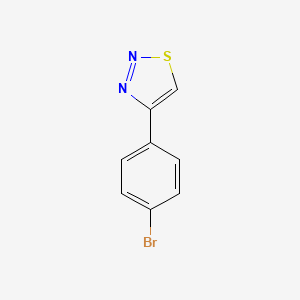
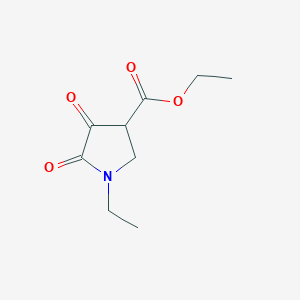
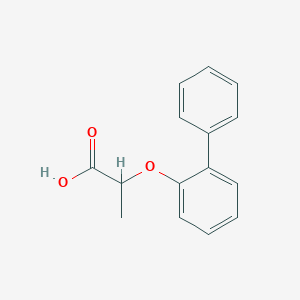
![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)
